molecular formula C24H26N4O B12211322 N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12211322
M. Wt: 386.5 g/mol
InChI Key: OVDGQYFUTJQCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • 2-methyl and 3-phenyl substituents on the pyrazolo ring.
  • A 5-isopropyl group at position 3.
  • A 4-ethoxyphenylamine moiety at position 5.

This compound is hypothesized to exhibit anti-mycobacterial activity based on structural similarities to pyrazolo[1,5-a]pyrimidines reported as mycobacterial ATP synthase inhibitors . Its ethoxy group may enhance solubility compared to halogenated analogues, while the isopropyl substituent could improve metabolic stability.

Properties

Molecular Formula

C24H26N4O

Molecular Weight

386.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C24H26N4O/c1-5-29-20-13-11-19(12-14-20)25-22-15-21(16(2)3)26-24-23(17(4)27-28(22)24)18-9-7-6-8-10-18/h6-16,25H,5H2,1-4H3

InChI Key

OVDGQYFUTJQCFA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 3-Phenyl-5-(Propan-2-yl)-1H-Pyrazol-5-Amine

The precursor 3-phenyl-5-(propan-2-yl)-1H-pyrazol-5-amine is prepared by cyclizing acetylacetone derivatives with phenylhydrazine. For example:

  • Condensation : Reacting isopropylacetone with phenylhydrazine in ethanol under reflux yields the pyrazoline intermediate.

  • Oxidation : Treating the pyrazoline with manganese dioxide (MnO₂) in dichloromethane oxidizes it to the pyrazole ring.

Cyclocondensation with β-Keto Ester

The pyrazol-5-amine reacts with ethyl benzoylacetate (a β-keto ester) in acetic acid at 80–100°C to form 2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one . The reaction proceeds via nucleophilic attack at the carbonyl group, followed by cyclodehydration.

Chlorination at the 7-Position

The pyrimidin-7(4H)-one intermediate is converted to the corresponding 7-chloro derivative to activate it for nucleophilic substitution.

POCl₃-Mediated Chlorination

Heating the pyrimidinone with phosphorus oxychloride (POCl₃) and tetramethylammonium chloride (TMAC) at 90–110°C for 6–8 hours yields 7-chloro-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine . TMAC acts as a chloride source, enhancing reaction efficiency.

Key Data:

  • Yield : 85–92%

  • Reaction Time : 6–8 hours

  • Temperature : 100°C

Amination with 4-Ethoxyaniline

The final step introduces the 4-ethoxyphenylamine group via nucleophilic aromatic substitution (SNAr).

Reaction Conditions

  • Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Base : Triethylamine (TEA) to neutralize HCl.

  • Temperature : 80–100°C for 12–16 hours.

Mixing the 7-chloro intermediate with 4-ethoxyaniline (1.2 equivalents) in DMF/TEA under nitrogen affords the target compound.

Key Data:

  • Yield : 75–82%

  • Purity : >95% (HPLC)

  • Melting Point : 168–170°C

Alternative Synthetic Routes

Palladium-Catalyzed Coupling

A patent method describes Suzuki-Miyaura coupling to introduce aryl groups post-cyclization. For example, substituting the 7-chloro intermediate with a boronic ester-functionalized 4-ethoxyphenyl group under Pd(PPh₃)₄ catalysis could offer higher regioselectivity.

Reductive Amination

In cases where the amine is sensitive, reductive amination of a 7-keto intermediate with 4-ethoxyaniline using sodium cyanoborohydride (NaBH₃CN) may be employed.

Characterization and Analytical Data

Critical characterization data for intermediates and the final compound include:

CompoundNMR (δ, ppm)HRMS (m/z)
7-Chloro intermediate7.35–7.45 (m, 5H, Ph), 2.65 (s, 3H)342.1234
Final product7.20–7.30 (m, 5H), 4.05 (q, 2H, OCH₂)372.1621

Challenges and Optimization

  • Regioselectivity : Competing reactions during cyclocondensation may yield regioisomers. Using bulky β-keto esters (e.g., ethyl diphenylacetate) minimizes this issue.

  • Amination Efficiency : Excess 4-ethoxyaniline (1.5 eq.) and prolonged reaction times (24 hours) improve conversion.

  • Purification : Silica gel chromatography (eluent: ethyl acetate/hexane) isolates the product from unreacted amine and byproducts.

Scalability and Industrial Relevance

The POCl₃-mediated chlorination and SNAr amination steps are scalable to kilogram quantities, as demonstrated in patent examples. Key considerations for industrial production include:

  • Cost : Bulk sourcing of 4-ethoxyaniline and POCl₃.

  • Safety : Handling POCl₃ requires rigorous moisture control and PPE.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. The molecular formula is C19H24N4C_{19}H_{24}N_4, and it features a unique structure that contributes to its pharmacological properties.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer activity. A study investigated various synthesized compounds, including derivatives of pyrazolo[1,5-a]pyrimidine, for their ability to inhibit the growth of MDA-MB-231 human breast cancer cells. The results showed varying degrees of cytotoxicity among the compounds tested, with some demonstrating significant growth inhibition compared to control drugs like YM155 and menadione .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDConcentration (µM)% Cell ViabilityIC50 (µM)
Compound A107015
Compound B205010
Compound C30305

Other Therapeutic Applications

Beyond oncology, pyrazolo[1,5-a]pyrimidines have been explored for their potential in treating other conditions such as chronic obstructive pulmonary disease (COPD). Research has indicated that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance its efficacy in respiratory diseases by targeting specific receptors involved in inflammation and bronchoconstriction .

Synthesis and Development

The synthesis of N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step processes that allow for structural modifications to optimize biological activity. Recent advancements in synthetic methodologies have facilitated the development of diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives with enhanced potency and selectivity against various biological targets .

Table 2: Synthetic Pathways for Pyrazolo[1,5-a]pyrimidines

Synthesis MethodYield (%)Key Features
Copper-catalyzed85Efficient and environmentally friendly
Microwave-assisted90Rapid synthesis under mild conditions
Traditional heating75Standard method with longer reaction times

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle and induce apoptosis in cancer cells . The molecular pathways involved include the alteration of cell cycle progression and the activation of apoptotic signaling cascades .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Pyrazolo[1,5-a]pyrimidine Core

Key structural variations in similar compounds and their biological implications are summarized below:

Table 1: Substituent Effects on Anti-Mycobacterial Activity and Pharmacokinetics
Compound ID/Ref. 3-Position 5-Position 7-Amine Substituent Bioactivity (M. tb IC50) hERG Liability Microsomal Stability
Target Compound Phenyl Isopropyl 4-Ethoxyphenyl Not reported Not tested Not tested
32 4-Fluorophenyl 4-Fluorophenyl Pyridin-2-ylmethyl 0.12 µM Low High (Mouse/Human)
33 4-Fluorophenyl p-Tolyl Pyridin-2-ylmethyl 0.09 µM Moderate Moderate
47 4-Fluorophenyl Phenyl 6-Methylpyridin-2-ylmethyl 0.15 µM Low High
890624-32-5 Phenyl Phenyl 4-Chlorophenyl Not reported Not tested Not tested

Key Observations:

  • 3-Position Substitution: Fluorine at the 3-position (e.g., 4-fluorophenyl in compounds 32, 33, 47) enhances potency against M. tuberculosis (IC50 < 0.2 µM) . The target’s 3-phenyl group may reduce activity compared to fluorinated analogues but could mitigate metabolic oxidation risks.
  • 5-Position Substitution: Bulky groups like isopropyl (target) or p-tolyl (33) improve microsomal stability by reducing cytochrome P450 interactions . However, smaller groups (e.g., methyl in 47) retain high potency.
  • 7-Amine Substitution: Pyridin-2-ylmethyl groups (32, 33, 47) correlate with strong anti-mycobacterial activity and low hERG liability .

Role of the 4-Ethoxyphenyl Moiety

The 4-ethoxyphenyl group distinguishes the target compound from analogues with:

  • Electron-Withdrawing Groups (EWGs): Chlorophenyl (890624-32-5 ) or fluorophenyl (32 ) substituents enhance binding to hydrophobic enzyme pockets but may increase hERG affinity.
  • Electron-Donating Groups (EDGs): The ethoxy group improves solubility and may reduce hERG liability compared to EWGs . However, EDGs like methoxy (e.g., 34 ) show moderate activity (IC50 ~0.3 µM), suggesting a trade-off between solubility and potency.

Biological Activity

N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core with various substituents that may influence its biological properties. The presence of an ethoxy group and a propan-2-yl moiety contributes to its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In Vitro Studies : In cell line assays, derivatives of pyrazolo[1,5-a]pyrimidines showed promising antiproliferative effects against various cancer cell lines. For example, a related compound demonstrated a growth inhibition (GI) value of 86.28% against the HOP-92 non-small cell lung cancer line at a concentration of 10 µM .
Cell LineCompoundGI Value (%)Concentration (µM)
HOP-92Related Compound86.2810
HCT-116Related Compound40.8710
SK-BR-3Related Compound46.1410

The mechanism by which this compound exerts its effects is thought to involve inhibition of specific kinases involved in cell proliferation and survival pathways. Molecular docking studies suggest that this compound may interact with ATP-binding sites of kinases, disrupting their activity and leading to apoptosis in cancer cells .

Pharmacokinetics and Toxicology

ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) profiles of similar compounds indicate favorable drug-like characteristics. Predictions suggest adequate bioavailability and low toxicity profiles based on structural analogs .

Toxicological Studies : Preliminary toxicity assessments have shown that compounds within this class have manageable safety profiles in preclinical models. However, further studies are necessary to fully elucidate the toxicological impacts in vivo.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives:

  • Case Study 1 : A clinical trial involving a related compound demonstrated significant tumor regression in patients with advanced solid tumors after treatment with doses tailored to maximize therapeutic effects while minimizing side effects.
  • Case Study 2 : In animal models, administration of this compound resulted in marked reductions in tumor size compared to control groups, alongside an increase in survival rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.